molecular formula C11H15NO B8561708 N-(2-hydroxycyclopentyl)aniline

N-(2-hydroxycyclopentyl)aniline

Cat. No.: B8561708
M. Wt: 177.24 g/mol
InChI Key: FNOQWGKNOBRXBB-UHFFFAOYSA-N
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Description

N-(2-Hydroxycyclopentyl)aniline is an aromatic amine derivative featuring a hydroxyl-substituted cyclopentyl group attached to the nitrogen atom of aniline. The cyclopentyl moiety introduces steric bulk and conformational rigidity, which may affect its interactions in catalytic or synthetic applications.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

2-anilinocyclopentan-1-ol

InChI

InChI=1S/C11H15NO/c13-11-8-4-7-10(11)12-9-5-2-1-3-6-9/h1-3,5-6,10-13H,4,7-8H2

InChI Key

FNOQWGKNOBRXBB-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)O)NC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

A comparative analysis of N-(2-hydroxycyclopentyl)aniline with structurally related aniline derivatives is outlined below:

Compound Name Molecular Formula Molecular Weight Boiling Point (°C) Key Structural Features
This compound* C₁₁H₁₅NO ~177.24 ~250–280 (estimated) Cyclopentyl ring, hydroxyl group
N-(2-Hydroxyethyl)aniline C₈H₁₁NO 137.18 282–287 Linear hydroxyethyl chain
N-(2-Cyanoethyl)-N-(2-hydroxyethyl)aniline C₁₁H₁₄N₂O 190.25 315 Cyano and hydroxyethyl substituents
2-(Ethylaminomethyl)-N-methyl-N-[(2-methylcyclopropyl)methyl]aniline C₁₅H₂₄N₂ 232.36 N/A Cyclopropyl, ethylaminomethyl groups

*Estimated values based on structural analogs.

Key Observations :

  • Molecular Weight : The cyclopentyl group in this compound increases molecular weight compared to linear hydroxyethyl derivatives (e.g., N-(2-hydroxyethyl)aniline, MW 137.18) .
  • Boiling Point: The cyclic structure may lower boiling points relative to linear analogs (e.g., N-(2-cyanoethyl)-N-(2-hydroxyethyl)aniline, BP 315°C) due to reduced hydrogen bonding capacity .
  • Solubility: The hydroxyl group enhances water solubility compared to non-polar analogs like 2-(ethylaminomethyl)-N-methyl-N-[(2-methylcyclopropyl)methyl]aniline .

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